Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 2,6-dibromopyrazolo[1,5-a]pyrimidine. This intermediate undergoes regio-controlled Sonogashira-type coupling with a range of terminal alkynes to introduce alkynyl groups at the C6 position. Subsequent reactions, such as Suzuki–Miyaura and Buchwald–Hartwig coupling, introduce various substituents at the C2 position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.
Substitution: Various substituents can be introduced at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling reagents: Such as palladium catalysts for Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: The compound’s photophysical properties make it suitable for use in optical materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound also exhibits enzyme inhibitory activity but differs in its substituents and specific biological targets.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)7-4-11-12-5-6(13)3-10-8(7)12/h3-5,13H,2H2,1H3 |
InChI Key |
MVUYLQWGKJEWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)O |
Origin of Product |
United States |
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